

Application Notes: Development of a Specific ELISA Kit for Human Hepcidin-20

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Compound of Interest

Compound Name: *Hepcidin-20 (human)*

Cat. No.: *B15561552*

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Product Code: HAMP20-ELISA-V1

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Introduction

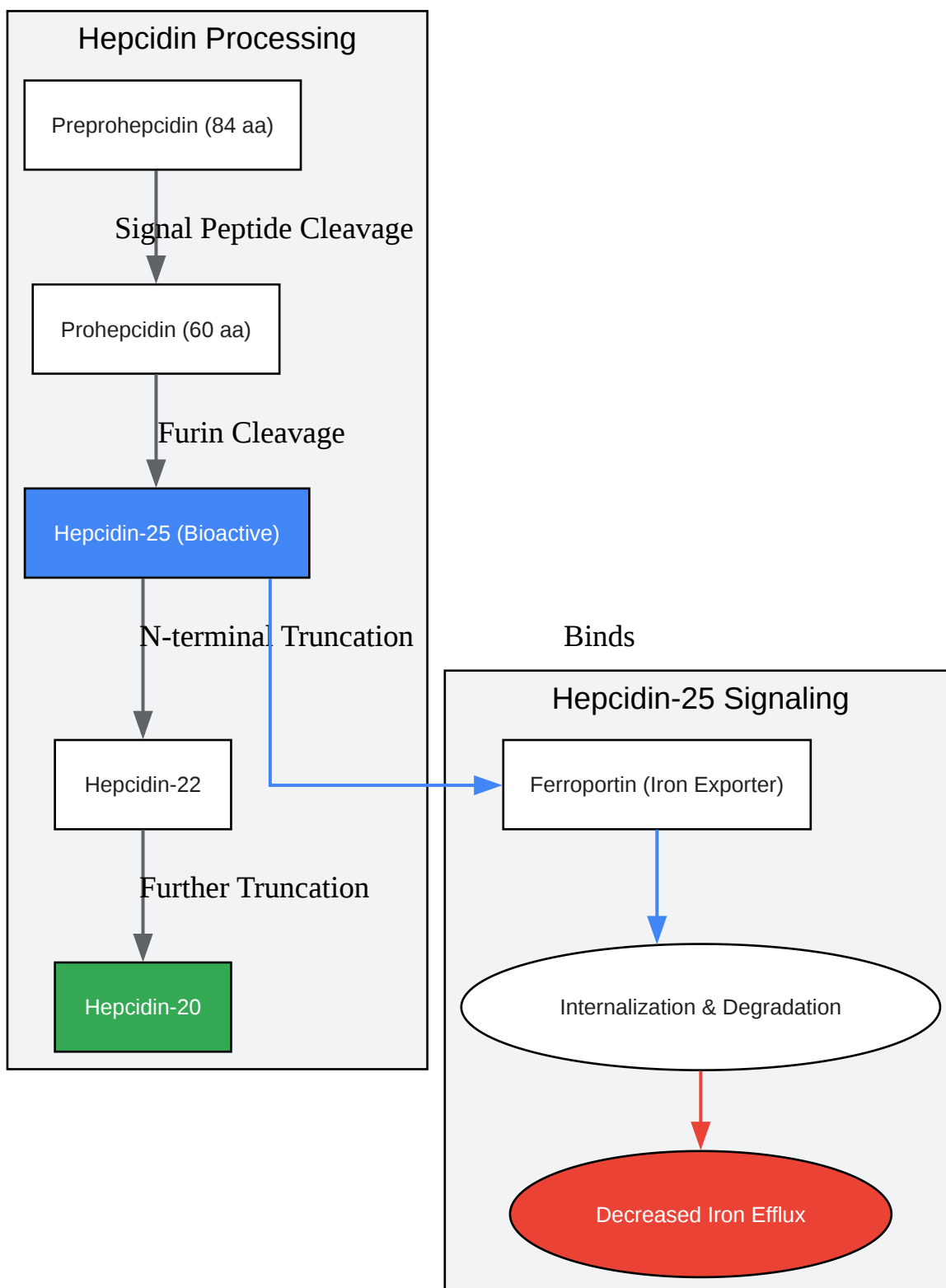
Hepcidin is a key peptide hormone that regulates iron homeostasis in the human body.[1][2][3] It is produced primarily by the liver as an 84-amino acid preprohormone, which is then processed into a 60-amino acid prohormone.[4][5][6] The biologically active form is the 25-amino acid peptide, hepcidin-25.[7] Shorter isoforms, including hepcidin-20 and hepcidin-22, are also found in circulation, which are N-terminal truncated forms of hepcidin-25.[8][9] While hepcidin-25 is the most studied isoform due to its direct role in binding to the iron exporter ferroportin[4][10][11], interest in the biological significance of hepcidin-20 is growing. To facilitate research into the specific roles of this isoform, we have developed a sensitive and specific sandwich ELISA kit for the quantitative measurement of human hepcidin-20 in serum, plasma, and other biological fluids.

Principle of the Assay

This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for the N-terminus of human hepcidin-20 has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any hepcidin-20 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated monoclonal antibody specific for the C-terminus of hepcidin-20 is added to the

wells. Following a wash to remove unbound biotin-conjugated antibody, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of hepcidin-20 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Hepcidin Processing and Signaling Pathway



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Caption: Hepcidin processing and the signaling pathway of the bioactive Hepcidin-25 form.

Performance Characteristics

The performance of the Human Hepcidin-20 ELISA Kit was validated according to established guidelines.

Parameter	Specification
Assay Range	15.6 pg/mL - 1000 pg/mL
Sensitivity	7.8 pg/mL
Specificity	Human Hepcidin-20
Intra-Assay Precision	CV < 8%
Inter-Assay Precision	CV < 10%

Specificity (Cross-reactivity)

The specificity of the ELISA kit was determined by testing the cross-reactivity with related molecules.

Peptide	Concentration	Cross-Reactivity
Human Hepcidin-20	1000 pg/mL	100%
Human Hepcidin-25	100 ng/mL	< 0.1%
Human Hepcidin-22	100 ng/mL	< 1%
Human Prohepcidin	100 ng/mL	Not Detected

Recovery

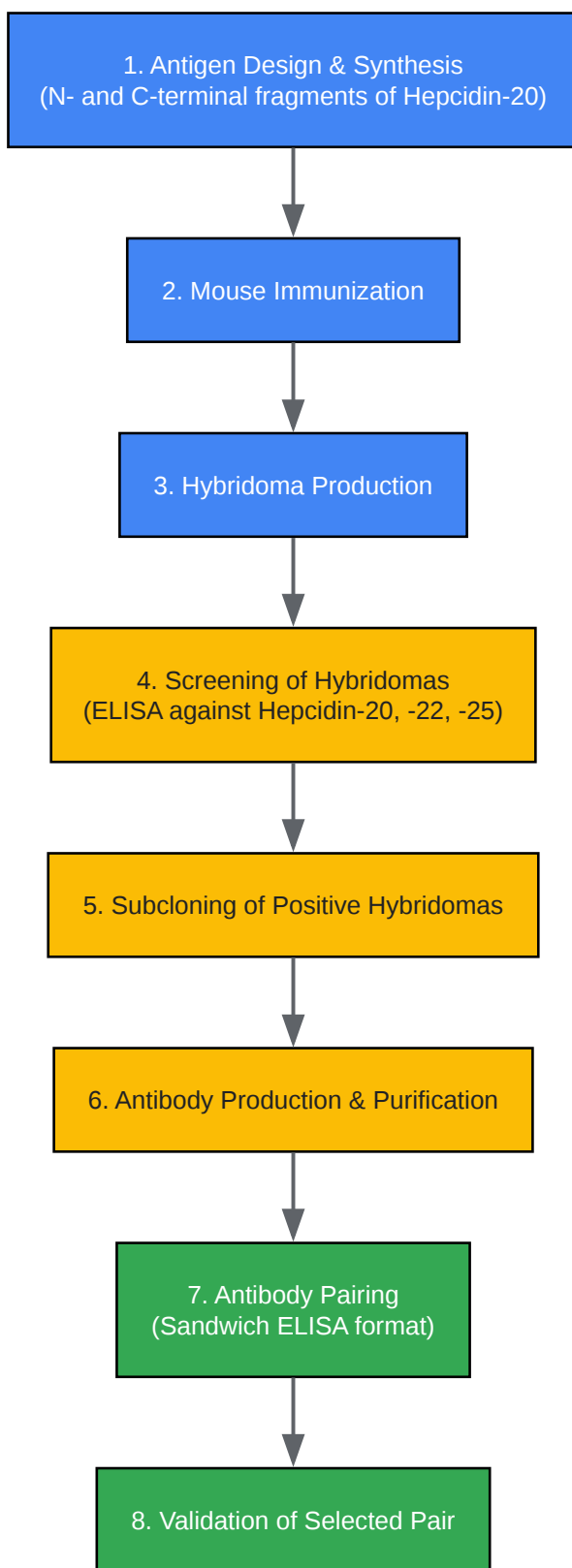
The recovery of hepcidin-20 spiked into various sample matrices was evaluated.

Sample Matrix	Spiked Concentration (pg/mL)	Mean Recovery (%)
Serum	250	95.4
EDTA Plasma	250	98.2
Heparin Plasma	250	93.1
Cell Culture Media	250	101.5

Experimental Protocols

A. Generation of Specific Monoclonal Antibodies for Hepcidin-20

The development of a highly specific sandwich ELISA for hepcidin-20 requires two monoclonal antibodies that recognize different epitopes on the peptide.



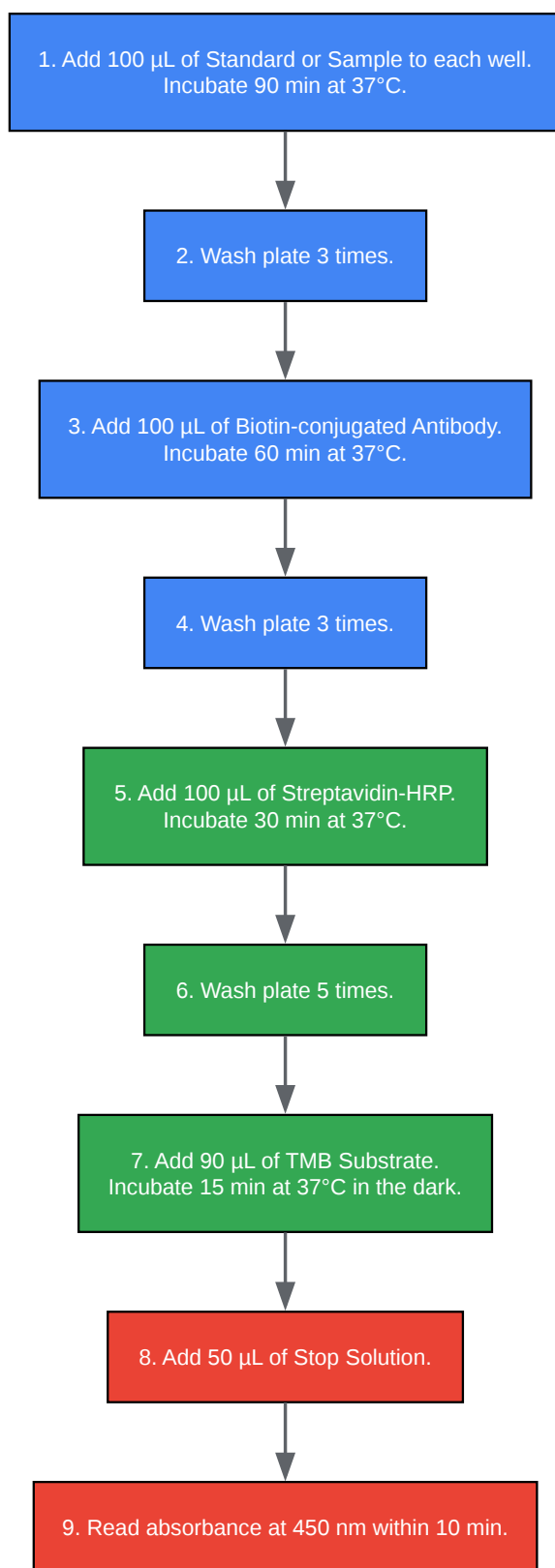
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Caption: Workflow for the development of specific monoclonal antibodies for Hepcidin-20.

Methodology:

- **Antigen Design:** Two separate keyhole limpet hemocyanin (KLH)-conjugated peptides were synthesized: one corresponding to the N-terminal region unique to hepcidin-20 and another corresponding to the C-terminal region.
- **Immunization:** BALB/c mice were immunized with the KLH-conjugated peptides.
- **Hybridoma Production:** Spleen cells from immunized mice were fused with myeloma cells to generate hybridomas.
- **Screening:** Hybridoma supernatants were screened by indirect ELISA against hepcidin-20, hepcidin-22, and hepcidin-25 to identify clones producing antibodies specific for hepcidin-20.
- **Antibody Pairing:** Selected monoclonal antibodies were tested in a sandwich ELISA format to identify the optimal capture and detection antibody pair. The capture antibody was coated on the microplate, and the detection antibody was conjugated to biotin.

B. ELISA Kit Protocol



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Caption: Step-by-step workflow for the Human Hepcidin-20 ELISA kit.

Materials Provided:

Component	Quantity	Storage
Anti-Hepcidin-20 Coated Microplate	96 wells	4°C
Human Hepcidin-20 Standard	2 vials	-20°C
Biotin-conjugated Anti-Hepcidin-20 Antibody	1 vial	4°C
Streptavidin-HRP Conjugate	1 vial	4°C
Standard Diluent	1 vial	4°C
Assay Diluent	1 vial	4°C
Wash Buffer Concentrate (25x)	1 vial	4°C
TMB Substrate	1 vial	4°C
Stop Solution	1 vial	4°C
Plate Sealers	4	RT

Reagent Preparation:

- Wash Buffer: Dilute 20 mL of Wash Buffer Concentrate (25x) into 480 mL of deionized water to make 500 mL of 1x Wash Buffer.
- Standard: Reconstitute the Human Hepcidin-20 Standard with 1 mL of Standard Diluent to generate a stock solution of 1000 pg/mL. Prepare a 7-point standard curve by performing 1:2 serial dilutions.
- Biotin-conjugated Antibody: Dilute the Biotin-conjugated Anti-Hepcidin-20 Antibody 1:100 with Assay Diluent.
- Streptavidin-HRP Conjugate: Dilute the Streptavidin-HRP Conjugate 1:100 with Assay Diluent.

Sample Preparation:

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 10 minutes at 1000 x g. Collect the serum.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Assay Procedure:

- Bring all reagents and samples to room temperature before use.
- Add 100 µL of standard or sample to each well. Cover with a plate sealer and incubate for 90 minutes at 37°C.[\[15\]](#)
- Aspirate each well and wash, repeating the process two more times for a total of three washes. Wash by filling each well with 1x Wash Buffer (300 µL) and allowing it to stand for 1-2 minutes.
- Add 100 µL of the diluted Biotin-conjugated Anti-Hepcidin-20 Antibody to each well. Cover and incubate for 60 minutes at 37°C.[\[15\]](#)
- Repeat the aspiration/wash as in step 3.
- Add 100 µL of the diluted Streptavidin-HRP Conjugate to each well. Cover and incubate for 30 minutes at 37°C.
- Repeat the aspiration/wash process for a total of five washes.
- Add 90 µL of TMB Substrate to each well. Incubate for 15 minutes at 37°C in the dark.
- Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read the absorbance of each well at 450 nm within 10 minutes.

Data Analysis

- Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
- Subtract the mean zero standard absorbance from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of hepcidin-20 in the samples by interpolating from the standard curve.
- Multiply the interpolated concentration by the dilution factor if samples were diluted.

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